

Application Notes: 1,3-Bis(diphenylphosphino)propane (dppp) in Asymmetric Catalysis

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Compound of Interest

Compound Name: 1,3-Bis(diphenylphosphino)propane

Cat. No.: B126693

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Introduction

1,3-Bis(diphenylphosphino)propane (dppp) is a versatile bidentate phosphine ligand widely employed in coordination chemistry and homogeneous catalysis.^[1] Its flexible propane backbone allows for the formation of a stable six-membered chelate ring with a natural bite angle of approximately 91° , a feature that is crucial for inducing asymmetry in various metal-catalyzed reactions.^[1] This document provides an overview of the applications of dppp and its derivatives in asymmetric catalysis, with a focus on key reactions, quantitative data, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Key Applications in Asymmetric Catalysis

The utility of dppp and its analogs as chiral ligands in asymmetric catalysis is well-established, particularly in reactions catalyzed by transition metals such as ruthenium, rhodium, and palladium. These catalytic systems have proven effective in the synthesis of a wide range of chiral molecules with high enantioselectivity.

1. Asymmetric Hydrogenation

Ruthenium-diphosphine complexes are highly effective catalysts for the asymmetric hydrogenation of various prochiral substrates, including β -keto esters and functionalized olefins.[2][3] The use of chiral diphosphine ligands, including those with a similar backbone to dppp, allows for the synthesis of chiral alcohols and other reduced products with excellent enantiomeric excesses (ee%).[2][4] The mechanism of Ru-catalyzed asymmetric hydrogenation of functionalized ketones is believed to proceed through a Ru(II) monohydride species.[4] The stereodetermining step is the intramolecular hydride transfer from the metal to the coordinated substrate.[4]

2. Asymmetric Allylic Alkylation (AAA)

Palladium-catalyzed asymmetric allylic alkylation is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds.[5] Dppp and other diphosphine ligands play a critical role in controlling the stereochemical outcome of these reactions.[6] The mechanism involves the coordination of a Pd(0) complex to an allylic substrate, followed by ionization to form a π -allyl-palladium(II) intermediate. The chiral ligand environment dictates the facial selectivity of the subsequent nucleophilic attack.[6]

3. Other Asymmetric Transformations

Beyond hydrogenation and allylic alkylation, dppp and its derivatives have been utilized in other asymmetric catalytic reactions, including hydroformylation and various cross-coupling reactions, demonstrating the broad applicability of this ligand class in the synthesis of chiral compounds.

Quantitative Data for Asymmetric Reactions using dppp and Related Diphosphine Ligands

The following tables summarize the performance of dppp and structurally similar diphosphine ligands in key asymmetric catalytic reactions.

Table 1: Ruthenium-Catalyzed Asymmetric Hydrogenation of β -Keto Esters

Substrate	Catalyst Precursor	Ligand	Solvent	H ₂ Pressure (bar)	Temp. (°C)	Time (h)	Yield (%)	ee (%)	Reference
Methyl acetate	[RuCl ₂ (benzene)] ₂	(R)-BINAP	MeOH	100	25	12	>99	98 (R)	[3]
Ethyl benzoacetate	RuCl ₃ (anhydrous)	(R)-MeO-BIPHEP	EtOH	70	80	16	100	99 (R)	[7]
Ethyl 4-chloroacetate	[RuBr ₂ ((R)-SYNP HOS)]	(R)-SYNP HOS	MeOH	10	80	24	>95	97 (R)	[8]
Ethyl 3-oxoheptanoate	RuCl ₃ (anhydrous)	(R)-MeO-BIPHEP	EtOH	70	80	16	100	99 (R)	[7]

Table 2: Palladium-Catalyzed Asymmetric Allylic Alkylation

Allylic Substrate	Nucleophile	Catalyst Precursor	Ligand	Solvent	Temp. (°C)	Time (h)	Yield (%)	ee (%)	Reference
1,3-Diphenylallyl acetate	Dimethyl malonate	[Pd ₂ (dba) ₃ ·CHCl ₃]	(S,S)-Trostr Ligand	CH ₂ Cl ₂	RT	2	98	>99 (S)	[9]
rac-1,3-Diphenylallyl acetate	Dimethyl malonate	[Pd(π-cinnamyl)Cl] ₂	Chiral Phosphoramide L1	CH ₂ Cl ₂	-10	24	75	59 (R)	[10]
Cyclohex-2-enyl acetate	Dimethyl malonate	[Pd ₂ (dba) ₃ ·CHCl ₃]	Monophosphine L9	Toluene	RT	0.17	>95	96 (S)	[5]
(E)-1,3-Diphenylallyl acetate	Dimethyl malonate	[Pd(all-yl)Cl] ₂	JoyaPhos	THF	RT	12	99	95 (S)	

Experimental Protocols

Protocol 1: General Procedure for Ruthenium-Catalyzed Asymmetric Hydrogenation of a β-Keto Ester

This protocol is a representative example for the synthesis of chiral β-hydroxy esters.

Materials:

- Ruthenium precursor (e.g., $[\text{RuCl}_2(\text{benzene})]_2$)
- Chiral diphosphine ligand (e.g., (R)-BINAP)
- β -Keto ester substrate (e.g., methyl acetoacetate)
- Anhydrous methanol (MeOH)
- High-pressure autoclave equipped with a magnetic stirrer and temperature control.
- Inert gas (Argon or Nitrogen)

Procedure:

- In a glovebox or under an inert atmosphere, a glass liner for the autoclave is charged with the ruthenium precursor (e.g., 0.005 mmol) and the chiral diphosphine ligand (e.g., 0.0055 mmol).
- Anhydrous, degassed methanol (e.g., 5 mL) is added, and the mixture is stirred at room temperature for 10-20 minutes to allow for catalyst pre-formation.
- The β -keto ester substrate (e.g., 1 mmol) is added to the catalyst solution.
- The glass liner is sealed inside the autoclave.
- The autoclave is purged several times with hydrogen gas.
- The autoclave is pressurized with hydrogen to the desired pressure (e.g., 100 atm) and heated to the specified temperature (e.g., 25 °C).
- The reaction mixture is stirred vigorously for the specified time (e.g., 12 hours).
- After the reaction is complete, the autoclave is cooled to room temperature and the hydrogen pressure is carefully released.
- The reaction mixture is transferred from the liner and the solvent is removed under reduced pressure.

- The residue is purified by flash column chromatography on silica gel to afford the chiral β -hydroxy ester.
- The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Protocol 2: General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation

This protocol describes a typical procedure for the reaction of an allylic acetate with a soft nucleophile.

Materials:

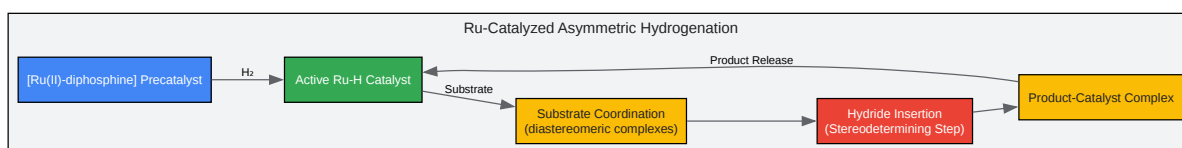
- Palladium precursor (e.g., $[\text{Pd}_2(\text{dba})_3] \cdot \text{CHCl}_3$)
- Chiral diphosphine ligand (e.g., (S,S)-Trost Ligand)
- Allylic substrate (e.g., 1,3-diphenylallyl acetate)
- Nucleophile (e.g., dimethyl malonate)
- Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)
- Anhydrous solvent (e.g., CH_2Cl_2)
- Inert gas (Argon or Nitrogen)

Procedure:

- Under an inert atmosphere, a solution of the palladium precursor (e.g., 0.01 mmol) and the chiral ligand (e.g., 0.03 mmol) in anhydrous CH_2Cl_2 (e.g., 2 mL) is stirred at room temperature for 15-30 minutes.
- The allylic substrate (e.g., 0.5 mmol) is added to the catalyst solution.
- In a separate flask, the nucleophile (e.g., 1.5 mmol) is dissolved in anhydrous CH_2Cl_2 (e.g., 2 mL) and the base (e.g., 1.5 mmol) is added. The mixture is stirred at room temperature for 10 minutes.

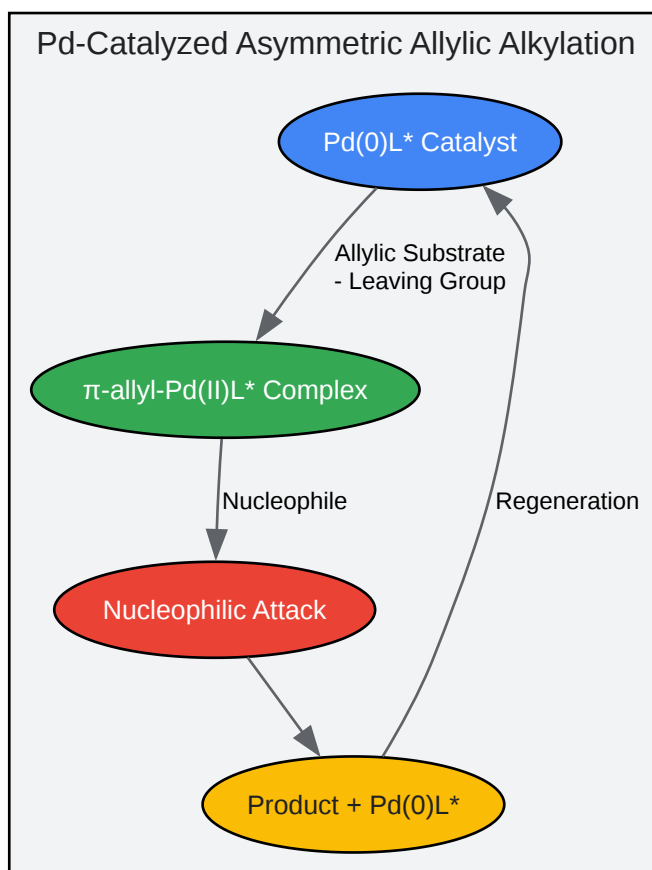
- The nucleophile solution is added to the catalyst-substrate mixture via syringe.
- The reaction is stirred at room temperature for the specified time (e.g., 2 hours), monitoring the progress by TLC.
- Upon completion, the reaction is quenched with a saturated aqueous solution of NH_4Cl .
- The aqueous layer is extracted with CH_2Cl_2 . The combined organic layers are washed with brine, dried over anhydrous Na_2SO_4 , and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel.
- The enantiomeric excess of the product is determined by chiral HPLC analysis.

Visualizations



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Caption: Catalytic cycle for Ru-catalyzed asymmetric hydrogenation.



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Caption: Catalytic cycle for Pd-catalyzed asymmetric allylic alkylation.

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